Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Description
Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the CAS Number: 16205-45-1 . It has a molecular weight of 204.23 and its IUPAC name is ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate . It is a solid substance stored in dry conditions at 2-8°C .
Synthesis Analysis
The synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate involves several steps . One method starts with a suspension of 3-quinuclidinol in benzene, which is refluxed for 1.5 hours. Then, metal sodium is added and the mixture is refluxed under stirring for another 2.5 hours. After removing unreacted sodium, ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate is added, followed by heating under reflux for 24 hours .
Molecular Structure Analysis
The InChI code for Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate is 1S/C11H12N2O2/c1-3-15-11(14)9-7-12-13-8(2)5-4-6-10(9)13/h4-7H,3H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.
Chemical Reactions Analysis
The chemical reactions involving Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate are complex and involve multiple steps . For instance, the reaction with 3-quinuclidinol in benzene involves refluxing, the addition of metal sodium, and further refluxing .
Physical And Chemical Properties Analysis
Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a solid substance . It is stored in dry conditions at temperatures between 2-8°C . The compound has a molecular weight of 204.23 .
Scientific Research Applications
Fluorescent Molecules for Studying Intracellular Processes
- Scientific Field : Bioorganic Chemistry
- Application Summary : Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications. They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
- Methods of Application : The compounds are synthesized using a simpler and greener methodology compared to other compounds used for similar purposes. Their photophysical properties can be tuned, which is beneficial for various applications .
- Results or Outcomes : The compounds have shown promising results in terms of their absorption and emission behaviors. Their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
Antimicrobial Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity .
- Methods of Application : The compounds are synthesized using precursors like 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile .
- Results or Outcomes : The synthesized compounds were screened for antimicrobial activity. However, the specific results of this screening were not provided in the source .
Synthesis of New Compounds
- Scientific Field : Organic Chemistry
- Application Summary : Pyrazolo[1,5-a]pyrimidines are used as building blocks in the synthesis of new compounds. For example, ethyl 5-amino-1-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate, a related compound, has been synthesized using this compound .
- Methods of Application : The compound is synthesized using a solution of ethyl 5-amino-1-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate and ammonia in tetrahydrofuran .
- Results or Outcomes : The synthesis resulted in the formation of a new compound. However, the specific results of this synthesis were not provided in the source .
Optical Applications
- Scientific Field : Materials Science
- Application Summary : Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications. They are used in a variety of applications, including studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
- Methods of Application : The compounds are synthesized using a simpler and greener methodology compared to other compounds used for similar purposes. Their photophysical properties can be tuned, which is beneficial for various applications .
- Results or Outcomes : The compounds have shown promising results in terms of their absorption and emission behaviors. Their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-12-13-8(2)5-4-6-10(9)13/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBRIZZPBNROSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(N2N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599747 | |
Record name | Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
CAS RN |
16205-45-1 | |
Record name | Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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